molecular formula C15H13IN2O2S B8157669 3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine

3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8157669
M. Wt: 412.2 g/mol
InChI Key: LGYZIHYYMUAUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a synthetic organic compound belonging to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 3-position, a methyl group at the 5-position, and a tosyl group at the 1-position of the pyrrolo[2,3-b]pyridine core. The unique structural features of this compound make it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Preparation Methods

The synthesis of 3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step synthetic routes. One common method includes the iodination of 5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure selective iodination at the 3-position. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. For example, derivatives of pyrrolo[2,3-b]pyridine have been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is implicated in various types of cancer .

Comparison with Similar Compounds

3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-iodo-5-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN2O2S/c1-10-3-5-12(6-4-10)21(19,20)18-9-14(16)13-7-11(2)8-17-15(13)18/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYZIHYYMUAUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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